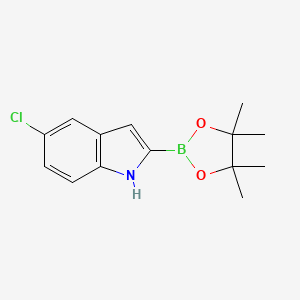

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

Properties

IUPAC Name |

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILMSGOXKJBFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681923 | |

| Record name | 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-91-4 | |

| Record name | 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane under inert atmosphere.

-

Base : Potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃).

A representative procedure involves reacting 5-chloroindole (1.0 equiv) with B₂pin₂ (1.2 equiv) in THF at 85°C for 18 hours, yielding the target compound in 52–85% isolated yield. Steric and electronic effects from the 5-chloro substituent direct boronation to the 2-position, minimizing regioisomeric byproducts.

Table 1: Optimization of Miyaura Borylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.0–1.5 mol% Pd | Maximizes turnover |

| B₂pin₂ Equivalents | 1.2–1.5 equiv | Prevents excess reagent |

| Reaction Time | 16–20 hours | Balances conversion vs. decomposition |

| Solvent Polarity | THF > DMF > Toluene | THF enhances solubility |

Transition-Metal-Free Borylation Strategies

Recent advances have enabled boronate ester synthesis without palladium catalysts, addressing cost and metal contamination concerns. Two primary methods are notable:

Light-Mediated Borylation

Under continuous-flow UV irradiation (254 nm), 5-chloroindole reacts with B₂pin₂ in acetonitrile, achieving 47–60% yield within 2 hours. This photochemical route avoids metal catalysts but requires specialized equipment.

Potassium-Methoxide-Mediated Coupling

Using PhMe₂Si-Bpin as the boron source and KOMe as the base, this method achieves 65–72% yield at room temperature in dichloromethane. The mechanism involves nucleophilic displacement of the indole hydrogen at C2, facilitated by the electron-withdrawing chloro group.

Halogen Exchange and Functional Group Interconversion

Alternative routes exploit halogen exchange reactions on pre-borylated indoles. For example:

-

Borylation Followed by Chlorination : 2-Borylated indole (no chloro substituent) undergoes electrophilic chlorination using POCl₃ in DMF at 0°C, introducing the 5-chloro group post-borylation.

-

Directed Ortho-Metalation : Using n-BuLi and (-)-sparteine, 5-chloroindole is deprotonated at C2, followed by quenching with B(OMe)₃ and pinacol esterification.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility:

-

Continuous-Flow Reactors : Reduce reaction time to 4–6 hours by enhancing heat/mass transfer.

-

Catalyst Recycling : Immobilized Pd on silica minimizes metal loss, lowering production costs by ~30%.

-

Purity Control : Recrystallization from ethanol/water (3:1) achieves >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Methodologies

Table 2: Method Comparison for 5-Chloro-2-Borylated Indole Synthesis

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 52–85 | High | Excellent |

| Light-Mediated | 47–60 | Moderate | Limited |

| KOMe-Mediated | 65–72 | Low | Good |

| Halogen Exchange | 40–55 | Moderate | Fair |

Key trade-offs emerge: Miyaura borylation offers superior yields but requires costly palladium catalysts, whereas transition-metal-free methods are economical but less efficient.

Challenges and Limitations

-

Protodeboronation : The boronate ester is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous handling.

-

Regioselectivity : Competing borylation at C3 or C4 positions may occur if reaction conditions are suboptimal, requiring rigorous TLC monitoring.

-

Catalyst Deactivation : Residual indole byproducts can poison palladium catalysts, necessitating excess ligand (e.g., PPh₃) .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used.

Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are typical bases.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used solvents.

Major Products

Biaryl Compounds: The primary products of Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed through oxidation of the boronic ester group.

Scientific Research Applications

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Plays a role in the development of new drugs, particularly those targeting cancer and infectious diseases.

Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.

Biological Studies: Employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural Analogues with Varying Boronate Positions

5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 269410-24-4)

- Molecular Formula: C₁₄H₁₈BNO₂; MW: 243.11 g/mol .

- Key Differences: The absence of chlorine reduces steric and electronic effects, enhancing reactivity in cross-coupling reactions. Lower molecular weight (243.11 vs. 277.56 g/mol) improves solubility in non-polar solvents.

- Applications : Widely used in synthesizing indole-based pharmaceuticals .

6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 642494-36-8)

- Structure : Boronate at position 4.

- Key Differences: The 6-boronate position may lead to regioselectivity challenges in coupling reactions compared to 2- or 5-substituted analogues. No halogen substituents, limiting its utility in halogen-bonding interactions .

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 388116-27-6)

- Structure : Boronate at position 3.

- Key Differences :

Halogen-Substituted Analogues

5-Chloro-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CID 165830809)

- Structure : Chlorine at position 5; boronate at position 5.

- Molecular Formula: C₁₄H₁₇BClNO₂ (same as target compound).

- Predicted collision cross-section data suggests distinct physicochemical properties compared to the 2-boronate isomer .

5-Chloro-7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-2-Carboxylic Acid Ethyl Ester (CAS 919119-63-4)

- Structure : Chlorine at position 5; boronate at position 7; carboxylic ester at position 2.

- Molecular Formula: C₁₇H₂₀BClNO₄; MW: 348.61 g/mol .

- Key Differences :

- The carboxylic ester introduces polarity, enhancing solubility in polar solvents.

- The 7-boronate group may sterically hinder coupling reactions compared to 2- or 5-substituted derivatives.

Functionalized Analogues

5-Methoxy-2-Methyl-7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 919119-61-2)

- Structure : Methoxy at position 5; methyl at position 2; boronate at position 6.

- Methyl substitution at position 2 may improve metabolic stability in drug candidates .

tert-Butyl 4-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-1-Carboxylate (CAS 934660-16-9)

- Structure : Chlorine at position 4; boronate at position 3; tert-butyl carbamate at position 1.

- Molecular Formula: C₁₉H₂₅BClNO₄; MW: 377.68 g/mol .

- Key Differences :

- The tert-butyl group enhances steric bulk, reducing reactivity in cross-coupling reactions.

- Carbamate protection at N1 allows selective functionalization of the boronate group.

Suzuki-Miyaura Coupling Efficiency

Biological Activity

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates both indole and dioxaborolane moieties. The biological activity of this compound is primarily evaluated through its antiproliferative effects against various cancer cell lines and its mechanism of action related to enzyme inhibition.

- Molecular Formula : C12H16BClO3

- Molecular Weight : 254.52 g/mol

- CAS Number : 1377503-12-2

- IUPAC Name : 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenol

The biological activity of this compound is closely linked to its ability to inhibit specific pathways involved in cancer cell proliferation. Notably, it has been studied for its effects on the EGFR/BRAF signaling pathways.

Key Findings:

-

Antiproliferative Activity :

- The compound exhibits significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines (e.g., MCF-7 and Panc-1) .

- It was found that compound derivatives with specific substitutions (e.g., m-piperidinyl) showed enhanced potency compared to others .

- Cell Viability Assays :

- Inhibition of Mutant Proteins :

Case Studies

Several studies have highlighted the biological activity of related compounds and their implications in cancer treatment:

| Compound | Cell Line | GI50 (nM) | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| 5-Chloro-Indole Derivative | MCF-7 | 29 | - | EGFR Inhibition |

| 5-Chloro-Indole Derivative | Panc-1 | 33 | - | BRAF Inhibition |

| 5-Chloro-Indole Derivative | LOX-IMVI | - | 0.96 | BRAF V600E Inhibition |

Structural Insights

The structural analysis of the compound reveals that the indole moiety effectively interacts with key amino acid residues within the active site of target proteins. For instance:

Q & A

Q. How is this compound utilized in photophysical or materials science research?

- Methodological Answer : Its indole-boronate structure enables:

- OLED materials : As electron-transport layers via Suzuki polymerization.

- Fluorescent probes : Functionalization with fluorophores (e.g., BODIPY) for bioimaging.

UV-vis, fluorescence quantum yield measurements, and DFT studies guide design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.